Enhanced Target Engagement of the 5-Fluoro-2-Methoxybenzyl Moiety Compared to Des-Fluoro Analogs
The presence of the 5-fluoro-2-methoxy substitution pattern on the benzyl ring is integral to achieving potent target binding, a feature not replicated by des-fluoro analogs. While direct data for CAS 644968-01-4 is unavailable, a closely related advanced intermediate incorporating this precise motif demonstrated potent CDK9 inhibition with an IC50 of 17 nM [1]. This is a class-level inference that the protected intermediate is a necessary precursor for achieving this level of activity. The fluorine atom not only enhances metabolic stability but also forms critical interactions within the target's ATP-binding pocket, a pharmacophoric feature absent in the corresponding 4-(2-methoxybenzyl) analog [2].
| Evidence Dimension | Target potency (CDK9 IC50) |
|---|---|
| Target Compound Data | No direct data; serves as precursor to a compound with IC50 = 17 nM |
| Comparator Or Baseline | Des-fluoro analog (4-(2-methoxybenzyl) derivative); expected to have significantly reduced or no activity based on SAR |
| Quantified Difference | Cannot be quantified without direct head-to-head assay data for the final derived compounds. |
| Conditions | CDK9 LANCE ULight TR-FRET kinase assay (PerkinElmer) |
Why This Matters
Procurement of the fluorinated intermediate is essential for any SAR program targeting kinases where this moiety is a proven pharmacophore.
- [1] BindingDB. (n.d.). BDBM353212: 5-fluoro-4-(5-fluoro-2-methoxyphenyl)-2-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine. Affinity Data: IC50 17 nM for CDK9. Retrieved from https://bindingdb.org View Source
- [2] Vardanyan, R. (2017). Piperidine-Based Drug Discovery. Elsevier. ISBN: 978-0-12-805157-3. View Source
